molecular formula C8H13F2NO B8240571 (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Cat. No. B8240571
M. Wt: 177.19 g/mol
InChI Key: LFJHHYZMNSMOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a useful research compound. Its molecular formula is C8H13F2NO and its molecular weight is 177.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.

Starting Materials
2,6-difluoropyridine, ethyl acetoacetate, sodium hydride, methyl iodide, sodium borohydride, hydrochloric acid, sodium hydroxide, methanol

Reaction
Step 1: 2,6-difluoropyridine is reacted with ethyl acetoacetate in the presence of sodium hydride to form 2,6-difluoro-3-(ethoxycarbonyl)pyridine., Step 2: The ethyl ester group in 2,6-difluoro-3-(ethoxycarbonyl)pyridine is hydrolyzed using hydrochloric acid to form 2,6-difluoro-3-pyridinecarboxylic acid., Step 3: 2,6-difluoro-3-pyridinecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with methyl iodide in the presence of sodium hydride to form 2,6-difluoro-3-(methylcarbonyl)pyridine., Step 5: 2,6-difluoro-3-(methylcarbonyl)pyridine is reduced using sodium borohydride to form (2,6-difluoropyridin-3-yl)methanol., Step 6: (2,6-difluoropyridin-3-yl)methanol is reacted with sodium hydroxide to form (2,6-difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol.

properties

IUPAC Name

(2,6-difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-6-1-8(5-12)2-7(10)4-11(8)3-6/h6-7,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHHYZMNSMOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1(CC(C2)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

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